2-(3-fluorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Overview
Description
2-(3-fluorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorobenzenesulfonyl group adds to its chemical diversity and potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of a pyrrole ring with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolo[1,2-a]pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-(3-fluorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: It can be incorporated into polymers for use in solar cells and other electronic devices.
Mechanism of Action
The exact mechanism of action of 2-(3-fluorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as protein kinases, to exert its biological effects. The compound may inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazolo[1,5-a]pyrazine: Known for its c-Met inhibition and GABA A modulating activity.
5H-pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.
Uniqueness
2-(3-fluorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is unique due to the presence of the fluorobenzenesulfonyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
IUPAC Name |
2-(3-fluorophenyl)sulfonyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c20-16-8-4-9-17(14-16)25(23,24)22-13-12-21-11-5-10-18(21)19(22)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMGDLWWBYLIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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